molecular formula C16H14N4O3S B11771244 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11771244
M. Wt: 342.4 g/mol
InChI Key: QPHAEEOTVNEZFP-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 3-cyano-4,6-dimethylpyridine-2-thiol with an appropriate acylating agent.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 3-nitroaniline and an appropriate coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an inhibitor in biochemical assays, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
  • N-(3-Nitrophenyl)acetamide
  • Thioacetamides with different substituents

Uniqueness

The uniqueness of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C16H14N4O3S/c1-10-6-11(2)18-16(14(10)8-17)24-9-15(21)19-12-4-3-5-13(7-12)20(22)23/h3-7H,9H2,1-2H3,(H,19,21)

InChI Key

QPHAEEOTVNEZFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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